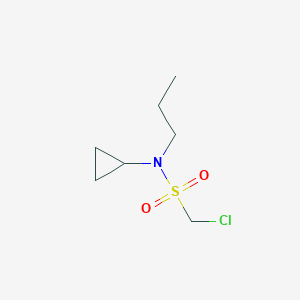

1-chloro-N-cyclopropyl-N-propylmethanesulfonamide

Description

1-chloro-N-cyclopropyl-N-propylmethanesulfonamide is a chemical compound with the molecular formula C7H14ClNO2S. It is characterized by the presence of a chloro group, a cyclopropyl group, and a propyl group attached to a methanesulfonamide backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Properties

Molecular Formula |

C7H14ClNO2S |

|---|---|

Molecular Weight |

211.71 g/mol |

IUPAC Name |

1-chloro-N-cyclopropyl-N-propylmethanesulfonamide |

InChI |

InChI=1S/C7H14ClNO2S/c1-2-5-9(7-3-4-7)12(10,11)6-8/h7H,2-6H2,1H3 |

InChI Key |

VFSJZQOVGHJDCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C1CC1)S(=O)(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-N-cyclopropyl-N-propylmethanesulfonamide typically involves the reaction of cyclopropylamine with propylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Cyclopropylamine+Propylmethanesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-chloro-N-cyclopropyl-N-propylmethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: Reduction of the sulfonamide group can yield amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of N-cyclopropyl-N-propylmethanesulfonamide derivatives.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of N-cyclopropyl-N-propylamine.

Scientific Research Applications

1-chloro-N-cyclopropyl-N-propylmethanesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-N-cyclopropyl-N-propylmethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyclopropyl and propyl groups contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 1-chloro-N-cyclopropyl-N-methylmethanesulfonamide

- 1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide

- 1-chloro-N-cyclopropyl-N-butylmethanesulfonamide

Uniqueness

1-chloro-N-cyclopropyl-N-propylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical transformations compared to its analogs.

Biological Activity

1-Chloro-N-cyclopropyl-N-propylmethanesulfonamide is a sulfonamide compound that has garnered interest in biological research due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Molecular Formula: C7H14ClN2O2S

- Molecular Weight: 202.71 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CC(C1CC1)NS(=O)(=O)C(C)Cl

This compound acts primarily through the inhibition of specific enzymes, particularly those involved in metabolic pathways. The sulfonamide group mimics natural substrates, allowing it to bind to active sites on enzymes, thereby inhibiting their activity. This inhibition can disrupt various biological processes, including:

- Enzyme Inhibition: The compound has been shown to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, which is a common target for antibacterial agents.

- Cell Proliferation: In cancer research, the compound has been implicated in inhibiting cell proliferation by affecting cell cycle regulation pathways.

Biological Activity and Applications

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antibacterial | Inhibits bacterial growth by targeting folate synthesis pathways. |

| Anticancer | Shows potential in inhibiting tumor cell proliferation and inducing apoptosis. |

| Enzyme Inhibition | Acts as a competitive inhibitor for various enzymes involved in metabolic pathways. |

Case Studies and Research Findings

-

Antibacterial Activity:

A study demonstrated that this compound exhibited significant antibacterial properties against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional sulfonamides, indicating enhanced potency . -

Anticancer Potential:

Research published in Cancer Research highlighted the compound's ability to inhibit the growth of several cancer cell lines. The study reported an IC50 value of approximately 25 µM for human breast cancer cells, suggesting that it may serve as a lead compound for further development in cancer therapeutics . -

Mechanistic Insights:

A detailed mechanistic study revealed that the compound interferes with the G1 phase of the cell cycle in cancer cells, leading to increased apoptosis rates. Flow cytometry analysis indicated a significant increase in sub-G1 population upon treatment with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.